molecular formula C19H28O2 B588322 1-Dehydro Androsterone CAS No. 38859-37-9

1-Dehydro Androsterone

Cat. No.: B588322
CAS No.: 38859-37-9
M. Wt: 288.431
InChI Key: DYMROBVXGSLPAY-HLUDHZFRSA-N
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Description

1-Dehydro Androsterone is a steroid hormone metabolite that plays a significant role in various biological processes. This compound is part of the androstane family and is known for its involvement in steroid hormone metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dehydro Androsterone typically involves the reduction of androstenedione using specific enzymes such as 3alpha-hydroxysteroid dehydrogenase. This enzyme catalyzes the reduction of androstenedione to this compound under specific conditions, including the presence of NADPH as a cofactor .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using microbial fermentation or enzymatic processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-Dehydro Androsterone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include NAD+ and NADP+.

    Reduction: Reducing agents such as NADPH are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.

Major Products Formed

    Oxidation: 5alpha-androstane-3,17-dione

    Reduction: 5alpha-androstan-3alpha,17beta-diol

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

1-Dehydro Androsterone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dehydro Androsterone involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as 3alpha-hydroxysteroid dehydrogenase, which catalyzes its conversion to other biologically active steroids. These conversions play a crucial role in regulating androgen and estrogen levels in the body .

Comparison with Similar Compounds

Similar Compounds

  • 5alpha-Androstan-3alpha,17beta-diol
  • 5alpha-Androstane-3beta,17alpha-diol
  • 5alpha-Androstane-3beta,17beta-diol

Uniqueness

1-Dehydro Androsterone is unique due to its specific structure and its role in the metabolism of steroid hormones. Unlike other similar compounds, it serves as a key intermediate in the biosynthesis and degradation of androgens and estrogens, making it a critical component in maintaining hormonal balance .

Properties

IUPAC Name

(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMROBVXGSLPAY-HLUDHZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737267
Record name (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38859-37-9
Record name (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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